

Spectroscopic Data of 5-Chloro-2-hydroxy-3-iodobenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 5-Chloro-2-hydroxy-3-iodobenzaldehyde

CAS No.: 215124-03-1

Cat. No.: B1275457

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Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for **5-Chloro-2-hydroxy-3-iodobenzaldehyde** (C₇H₄ClIO₂; CAS No. 215124-03-1). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data of this halogenated salicylaldehyde derivative. The interpretations are grounded in fundamental spectroscopic principles and comparative analysis with structurally related molecules. Detailed experimental protocols for acquiring such spectra are also provided, ensuring a self-validating framework for future empirical studies.

Introduction

5-Chloro-2-hydroxy-3-iodobenzaldehyde is a polysubstituted aromatic compound of significant interest in synthetic chemistry. Its multifaceted reactivity, stemming from the interplay of the aldehyde, hydroxyl, chloro, and iodo functional groups, makes it a valuable precursor for the synthesis of novel heterocyclic compounds and potential pharmaceutical agents. A

thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide presents a predictive yet scientifically rigorous overview of its key spectral features.

Molecular Structure and Predicted Spectroscopic Features

The molecular structure of **5-Chloro-2-hydroxy-3-iodobenzaldehyde** dictates its unique spectroscopic fingerprint. The electron-withdrawing effects of the chloro, iodo, and aldehyde groups, coupled with the electron-donating and hydrogen-bonding capabilities of the hydroxyl group, create a distinct electronic environment for each atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ^1H and ^{13}C NMR spectra of **5-Chloro-2-hydroxy-3-iodobenzaldehyde** are discussed below.

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum is expected to exhibit three distinct signals in the aromatic and aldehyde regions, and a broad signal for the hydroxyl proton.

Table 1: Predicted ^1H NMR Chemical Shifts for **5-Chloro-2-hydroxy-3-iodobenzaldehyde**

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale
Aldehyde-H	9.8 - 10.2	Singlet (s)	-	The aldehyde proton is highly deshielded due to the electronegativity of the carbonyl oxygen and the anisotropic effect of the benzene ring[1][2].
Hydroxyl-H	10.5 - 11.5	Broad Singlet (br s)	-	Intramolecular hydrogen bonding with the adjacent carbonyl oxygen significantly deshields this proton, shifting it downfield. Its broadness is due to chemical exchange[3][4].
Aromatic-H (H-4)	~7.8	Doublet (d)	2-3	This proton is ortho to the electron-withdrawing aldehyde group and meta to the chloro group. It will exhibit meta coupling with H-6.

Aromatic-H (H-6)	~7.6	Doublet (d)	2-3	This proton is ortho to the chloro group and meta to the aldehyde group. It will exhibit meta coupling with H-4.
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Predicted ^{13}C NMR Spectrum

The ^{13}C NMR spectrum is anticipated to show seven distinct signals, one for each carbon atom in the molecule.

Table 2: Predicted ^{13}C NMR Chemical Shifts for **5-Chloro-2-hydroxy-3-iodobenzaldehyde**

Carbon	Predicted Chemical Shift (δ , ppm)	Rationale
C=O (Aldehyde)	190 - 195	The carbonyl carbon of an aldehyde is highly deshielded and appears significantly downfield[5][6].
C-2 (C-OH)	158 - 162	This carbon is attached to the electronegative hydroxyl group, causing a downfield shift.
C-5 (C-Cl)	130 - 135	The chloro substituent causes a moderate downfield shift.
C-4	138 - 142	This aromatic carbon is deshielded by the adjacent aldehyde group.
C-6	120 - 125	This aromatic carbon is influenced by the adjacent chloro and iodo groups.
C-1	118 - 122	The ipso-carbon to the aldehyde group.
C-3 (C-I)	90 - 95	The heavy iodine atom has a significant shielding effect (the "heavy atom effect"), shifting this carbon's signal upfield relative to other halogenated carbons.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic vibrational frequencies of the hydroxyl and carbonyl groups.

Table 3: Predicted IR Absorption Frequencies for **5-Chloro-2-hydroxy-3-iodobenzaldehyde**

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity	Rationale
O-H Stretch	3100 - 3300	Broad, Strong	The broadness and lower frequency are due to strong intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen[7][8][9].
Aromatic C-H Stretch	3000 - 3100	Medium	Characteristic of C-H stretching vibrations in an aromatic ring[7].
Aldehyde C-H Stretch	2720 - 2780 & 2820 - 2880	Medium, Sharp	The Fermi resonance doublet is a hallmark of the aldehyde C-H stretch[10][11].
C=O Stretch (Aldehyde)	1650 - 1670	Strong, Sharp	Conjugation with the aromatic ring and intramolecular hydrogen bonding lower the frequency of the carbonyl stretch compared to a saturated aldehyde[10][12][13].
Aromatic C=C Stretch	1550 - 1600	Medium	Characteristic of skeletal vibrations of the benzene ring.
C-O Stretch (Phenolic)	1200 - 1250	Strong	The C-O stretch of a phenol typically

appears in this region[7].

C-Cl Stretch

700 - 800

Medium

The position can vary, but this is a typical range for a C-Cl bond in an aromatic compound.

C-I Stretch

500 - 600

Medium

The C-I bond vibration occurs at a lower frequency due to the larger mass of the iodine atom.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **5-Chloro-2-hydroxy-3-iodobenzaldehyde** is expected to show a distinct molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Key Fragments in the Mass Spectrum of **5-Chloro-2-hydroxy-3-iodobenzaldehyde**

m/z	Ion	Rationale
282/284	[M] ⁺	The molecular ion peak. The M+2 peak with approximately one-third the intensity of the M peak will be observed due to the ³⁷ Cl isotope.
281/283	[M-H] ⁺	Loss of the acidic phenolic proton or the aldehyde proton[14][15].
253/255	[M-CHO] ⁺	Loss of the formyl radical is a common fragmentation pathway for benzaldehydes[14][15].
155/157	[M-I] ⁺	Cleavage of the C-I bond.
127	[I] ⁺	Iodine cation.
77	[C ₆ H ₅] ⁺	While less likely due to the substituents, a phenyl cation fragment is a common feature in the mass spectra of benzene derivatives[14].

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for **5-Chloro-2-hydroxy-3-iodobenzaldehyde**.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:

- Acquire a one-pulse ^1H spectrum.
- Set the spectral width to cover the range of -2 to 12 ppm.
- Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- Process the data with a Fourier transform and phase correction.
- Reference the spectrum to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Set the spectral width to cover the range of 0 to 220 ppm.
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio, which will be significantly higher than for ^1H NMR.
 - Reference the spectrum to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation: As the compound is a solid, Attenuated Total Reflectance (ATR) is a suitable technique. Place a small amount of the solid sample directly on the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Apply the sample and ensure good contact with the crystal.
 - Acquire the sample spectrum over the range of 4000 to 400 cm^{-1} .
 - Co-add 16 to 32 scans to improve the signal-to-noise ratio.

- The resulting spectrum is typically displayed as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC) or liquid chromatograph (LC) inlet.
- Instrumentation: Employ a mass spectrometer with an Electron Ionization (EI) source.
- Data Acquisition:
 - Set the ionization energy to 70 eV.
 - Scan a mass range appropriate for the compound (e.g., m/z 50-350).
 - The resulting mass spectrum will plot relative intensity versus the mass-to-charge ratio (m/z).

Visualization of Molecular Structure and Key Correlations

The following diagram illustrates the molecular structure of **5-Chloro-2-hydroxy-3-iodobenzaldehyde** and highlights key predicted NMR correlations.

Caption: Molecular structure of **5-Chloro-2-hydroxy-3-iodobenzaldehyde** with predicted ^1H NMR chemical shifts.

Conclusion

This technical guide provides a detailed, predictive analysis of the NMR, IR, and MS spectra of **5-Chloro-2-hydroxy-3-iodobenzaldehyde**. By leveraging established spectroscopic principles and data from analogous structures, a comprehensive spectral profile has been constructed. This information serves as a valuable resource for the identification and characterization of this compound in research and development settings. The provided experimental protocols offer a standardized approach for the empirical validation of these predictions.

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